![molecular formula C20H22ClFN2O3 B2918454 1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 1904201-65-5](/img/structure/B2918454.png)
1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
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Overview
Description
1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[321]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring, a bicyclic structure, and a substituted phenyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors, influencing their function .
Mode of Action
The exact mode of action of this compound is currently unknown. The compound’s structure suggests it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of a pyrrolidine ring could contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
The presence of heteroatomic fragments in these molecules suggests they could be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been known to cause changes in cellular function, potentially leading to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bicyclic structure: This step typically involves the use of bicyclo[3.2.1]octane derivatives.
Substitution with the phenyl group: The 3-chloro-4-fluorophenyl group is introduced through substitution reactions, often using halogenated phenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated phenyl derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Bicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Phenyl derivatives: Compounds with similar phenyl groups but different core structures.
Uniqueness
1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring, a bicyclic structure, and a substituted phenyl group. This unique combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on the mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a bicyclic structure combined with a pyrrolidine moiety and a chloro-fluorophenyl group, which may contribute to its unique biological properties.
Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to inflammation, apoptosis, and cell signaling. The presence of the pyrrolidine and azabicyclo structures suggests possible activity as a modulator of neurotransmitter systems or as an anti-inflammatory agent.
In Vitro Studies
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Cell Viability and Cytotoxicity :
- Studies have demonstrated that the compound exhibits dose-dependent cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- For instance, in small-cell lung cancer (SCLC) models, significant reductions in cell viability were observed at concentrations above 10 µM.
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Anti-inflammatory Effects :
- The compound has been shown to modulate inflammatory responses in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
- Mechanistic studies suggest that it may inhibit the NF-kB signaling pathway, which is pivotal in the inflammatory response.
In Vivo Studies
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Animal Models :
- In murine models of inflammation, administration of the compound resulted in decreased markers of inflammation and oxidative stress.
- Notably, it reduced lung inflammation in LPS-induced acute lung injury models by modulating immune responses.
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Neuroprotective Effects :
- Preliminary studies indicate neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to enhance antioxidant defenses and reduce neuronal apoptosis.
Case Studies
- Study on Lung Cancer :
- A recent study evaluated the efficacy of the compound in a xenograft model of lung cancer. Results showed significant tumor reduction compared to controls, with minimal toxicity observed in normal tissues.
- Inflammation Model :
- In a controlled experiment using carrageenan-induced paw edema in rats, treatment with the compound significantly reduced swelling and pain responses, supporting its anti-inflammatory potential.
Data Tables
Properties
IUPAC Name |
1-[8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3/c21-16-9-12(1-5-17(16)22)2-6-18(25)23-13-3-4-14(23)11-15(10-13)24-19(26)7-8-20(24)27/h1,5,9,13-15H,2-4,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUMIFNINYQOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC(=C(C=C3)F)Cl)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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